3-Pyrrolidino-1,2-propanediol
Overview
Description
3-Pyrrolidino-1,2-propanediol is a compound that can be related to various chemical structures and reactions. While the specific compound is not directly mentioned in the provided papers, we can infer its relevance and potential applications from the synthesis and properties of similar compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as 1,4-dihydropyrrolo[3,2-b]pyrroles, has been achieved through a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Additionally, pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives have been synthesized via a three-component reaction under catalyst-free conditions . These methods highlight the potential for synthesizing 3-Pyrrolidino-1,2-propanediol through similar multi-component reactions, possibly involving pyrrolidine and a suitable dicarbonyl compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Pyrrolidino-1,2-propanediol often features a pyrrolidine ring, which is a five-membered heterocycle containing nitrogen. The presence of this ring can influence the chemical behavior and properties of the molecule. For instance, the pyrrolidine ring is a key structural feature in the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a fluoroquinolone antibiotic intermediate .
Chemical Reactions Analysis
The reactivity of the pyrrolidine ring in 3-Pyrrolidino-1,2-propanediol can be inferred from reactions involving similar structures. For example, diorganotin(IV) derivatives of 3-(N-pyrrolidino)-1,2-propanediol have been synthesized and characterized, indicating the potential for forming organometallic complexes . Additionally, the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, as seen in the crystal structures of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Pyrrolidino-1,2-propanediol can be deduced from the behavior of structurally related compounds. For instance, the electrochemical oxidation of 1,3-propanediol in alkaline media has been studied, showing that the 1,3-isomer oxidizes more efficiently than the 1,2-isomer . This suggests that the position of functional groups on the propanediol backbone can significantly affect its electrochemical properties. Furthermore, the microbial production of 1,3-propanediol from glycerol indicates that the compound can be biologically synthesized and may have applications in the production of biodegradable plastics .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Antitumor Activity: Diorganotin(IV) derivatives of 2, 6-dihydroxymethyl-pyridine and 3-(N-pyrrolidino)-1, 2-propanediol have been synthesized, characterized, and shown to have in vitro antitumor activity against human tumor cell lines (Gielen et al., 1992).
Biochemical Production
- Biosynthesis of 1,3-Propanediol: Research has explored the biosynthesis of 1,3-propanediol, an important chemical in cosmetics, foods, lubricants, and medicines, via genetically engineered microorganisms (Yang et al., 2018).
Energy Applications
- Direct Liquid Fuel Cell: A study has compared the electrochemical oxidation of 1,2 and 1,3 isomers of propanediol in alkaline media for use in direct liquid fuel cells (Chino et al., 2020).
Industrial Production
- Microbial Production for Polyester Manufacturing: 1,3-Propanediol can be microbially produced from glycerol for use in polyesters, polyethers, and polyurethanes, with recent research focusing on cost-effective production methods (Biebl et al., 1999).
Catalytic Oxidation
- Catalytic Oxidation of 1,2-Propanediol: Research has been conducted on the selective catalytic oxidation of 1,2-propanediol to pyruvic acid using specific catalysts (Feng et al., 2019).
Hydrogenolysis
- Selective Hydrogenolysis of Glycerol to 1,3-Propanediol: Various research efforts have been focused on the selective hydrogenolysis of glycerol to produce 1,3-propanediol using different catalysts (Priya et al., 2016).
Biotechnological Production
- Advances in Biotechnological Production: The biotechnological production of 1,3-propanediol has involved several bioprocess cultivation techniques facilitated by natural and genetically engineered microbes (Kaur et al., 2012).
properties
IUPAC Name |
3-pyrrolidin-1-ylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-6-7(10)5-8-3-1-2-4-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZRSWYUKWRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601005855 | |
Record name | 3-(Pyrrolidin-1-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Pyrrolidino-1,2-propanediol | |
CAS RN |
85391-19-1 | |
Record name | 3-(1-Pyrrolidinyl)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85391-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Pyrrolidinyl)propane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Pyrrolidin-1-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-pyrrolidinyl)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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